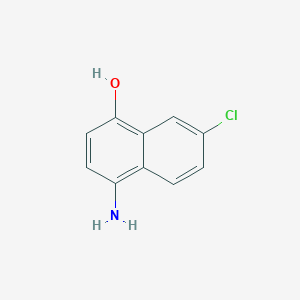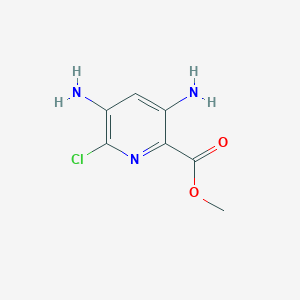
2-Chloro-4-nitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-nitro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a chloro group at the second position and a nitro group at the fourth position on the indole ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitro-1H-indole typically involves the nitration of 2-chloroindole. One common method is the reaction of 2-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the fourth position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-nitro-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-4-amino-1H-indole.
Substitution: 2-Substituted-4-nitro-1H-indole derivatives.
Oxidation: Various oxidized indole derivatives.
科学的研究の応用
2-Chloro-4-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-nitro-1H-indole depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro group can facilitate binding to specific receptors or enzymes, influencing their activity. The indole ring itself is known to interact with various biological targets, including neurotransmitter receptors and enzymes.
類似化合物との比較
Similar Compounds
2-Chloro-1H-indole: Lacks the nitro group, which can affect its reactivity and biological activity.
4-Nitro-1H-indole:
2-Bromo-4-nitro-1H-indole: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and interactions.
Uniqueness
2-Chloro-4-nitro-1H-indole is unique due to the presence of both chloro and nitro groups on the indole ring. This combination can enhance its reactivity and provide distinct biological activities compared to other indole derivatives. The specific positioning of these groups can also influence its binding affinity to biological targets, making it a valuable compound for research and development.
特性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
2-chloro-4-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-4-5-6(10-8)2-1-3-7(5)11(12)13/h1-4,10H |
InChIキー |
XPQFGYKWSPDVJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(N2)Cl)C(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)







![4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11901762.png)




